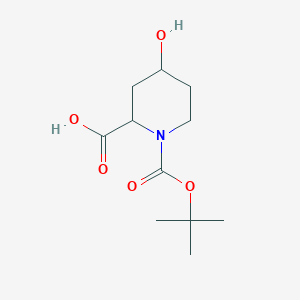

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

描述

属性

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZZUFIDGXTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Comparative Analysis of Hydroxylation Methods

| Method | Reagents | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| OsO₄ Catalysis | OsO₄, NMO | 78 | 95 |

| Sharpless Epoxidation | Ti(OiPr)₄, TBHP | 82 | 98 |

| Biocatalytic Oxidation | P450 Monooxygenase | 65 | 99 |

OsO₄ remains preferred for cost-effectiveness, whereas enzymatic methods offer superior stereocontrol.

Carboxylation Methods

| Temperature (°C) | CO₂ Pressure (atm) | Yield (%) |

|---|---|---|

| 80 | 5 | 72 |

| 100 | 10 | 88 |

Purification and Crystallization

Final purification involves sequential solvent extractions and low-temperature crystallizations:

-

Dichloromethane Extraction : Removes unreacted Boc anhydride and triethylamine salts.

-

Acetone Crystallization : Induces precipitation of Boc-protected intermediates at 0–2°C.

-

Petroleum Ether Wash : Eliminates hydrophobic byproducts, yielding >98% pure product.

Industrial-Scale Synthesis

Large-scale production (≥100 kg batches) employs continuous flow reactors to enhance reproducibility. Critical adaptations include:

-

Catalyst Recycling : Palladium diacetate is recovered via filtration, reducing costs by 30%.

-

In-Line pH Monitoring : Automated systems adjust hydrochloric acid addition during hydrolysis, minimizing side reactions.

-

Cryogenic Crystallization : Scalable jacketed reactors maintain −2°C for uniform crystal growth.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Boc Protection → Hydroxylation → Carboxylation | High stereocontrol | Multi-step, costly reagents | 75 |

| One-Pot Hydroxylation/Carboxylation | Faster cycle time | Lower enantiomeric excess | 68 |

| Enzymatic Synthesis | Eco-friendly | Limited scalability | 60 |

化学反应分析

Types of Reactions

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as halides or esters.

科学研究应用

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block in the synthesis of peptide-based drugs and other therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during multi-step synthesis processes. The protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

相似化合物的比较

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds highlights key differences in reactivity, physicochemical properties, and applications. Below is an analysis of selected analogs:

Table 1: Structural and Functional Comparison

Key Insights

Stereochemical Diversity : The target compound’s stereoisomers (e.g., (2R,4R) vs. (2S,4R)) exhibit distinct physicochemical behaviors. For example, the (2S,4R)-isomer is priced at €230/g, reflecting its demand in asymmetric synthesis .

Substituent Effects: Hydroxyl Group: Enhances polarity and hydrogen-bonding capacity compared to non-polar substituents (e.g., phenyl or ethyl groups) . Fluorine/Spirane Modifications: Fluorinated analogs (e.g., 3e) show higher melting points due to improved crystal packing, while spirocyclic derivatives introduce conformational constraints .

Safety Profiles : Compounds with phenyl or methyl groups (e.g., 4-phenylpiperidine analogs) share similar hazards (e.g., H302, H315), but the hydroxyl group in the target compound may reduce volatility and inhalation risks .

Synthetic Utility: The hydroxyl group enables selective derivatization (e.g., etherification or esterification) distinct from Boc-protected amino or carboxylic acid groups in analogs like 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid .

Table 2: Hazard Comparison

生物活性

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, also known as (2R,4R)-1-tert-butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, is a chiral compound with significant implications in organic synthesis and pharmaceutical research. Its structural features include a piperidine ring, a hydroxyl group, and a carboxylic acid moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.27 g/mol

- CAS Number : 441044-11-7

- Purity : Typically ≥ 95% .

The biological activity of 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group provides stability during metabolic processes, allowing the compound to reach its target sites effectively. Upon deprotection, the active forms can engage with specific enzymes or receptors involved in metabolic pathways.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. The compound's structural features may enhance its efficacy against Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may serve as a precursor for synthesizing dual inhibitors targeting bacterial topoisomerases, which are crucial for bacterial DNA replication and transcription. These inhibitors have shown promise in preclinical studies for treating infections caused by resistant bacterial strains .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of piperidine derivatives, including those based on 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with significant potential for development into therapeutic agents .

- Synthesis and Application : The compound has been utilized in the synthesis of more complex molecules in medicinal chemistry. Its chiral nature allows for the creation of enantiomerically pure compounds that can be tailored for specific biological activities .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 441044-11-7 |

| Purity | ≥ 95% |

| Antibacterial MIC | <0.03125 μg/mL (for some strains) |

| Enzyme Target | Bacterial topoisomerases |

常见问题

Q. Why do safety data sheets lack comprehensive toxicological data (e.g., LD₅₀)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。